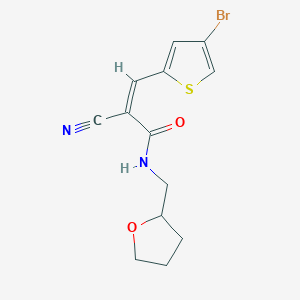
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MBTH-MA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not well understood. However, it has been proposed that this compound may act as a radical scavenger, which could explain its anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to interact with proteins, which could explain its use as a probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to protect against oxidative stress and to improve mitochondrial function. However, the exact biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to be stable under various conditions, which makes it a useful tool for studying reactive oxygen species. However, one limitation of using this compound is its potential toxicity, which needs to be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Another direction is to explore its potential applications in material science, with the goal of developing new materials with unique properties. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new diagnostic tools and therapies.
Métodos De Síntesis
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized by reacting 3-methyl-2-penten-4-yn-1-ol with 2-mercaptobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through column chromatography. This method has been reported to have a yield of around 70%.
Aplicaciones Científicas De Investigación
3-methyl-2-penten-4-yn-1-yl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
[(E)-3-methylpent-2-en-4-ynyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-11(2)8-9-19-14(17)10-16-12-6-4-5-7-13(12)20-15(16)18/h1,4-8H,9-10H2,2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCGUNTENVJAG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CN1C2=CC=CC=C2SC1=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)CN1C2=CC=CC=C2SC1=O)/C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole](/img/structure/B5367887.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5367898.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-propylpyrimidine](/img/structure/B5367917.png)
![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)